molecular formula C17H16BrClN2O4 B11552404 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11552404
M. Wt: 427.7 g/mol
InChI Key: MINGKVRQULVKQX-AWQFTUOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C17H16BrClN2O4. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a valuable subject for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 2,4-dimethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 2-(2-bromo-4-chlorophenoxy)acetic acid
  • 2-(2-bromo-4-chlorophenoxy)acetyl chloride

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and dimethoxyphenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C17H16BrClN2O4

Molecular Weight

427.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16BrClN2O4/c1-23-13-5-3-11(16(8-13)24-2)9-20-21-17(22)10-25-15-6-4-12(19)7-14(15)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

MINGKVRQULVKQX-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Origin of Product

United States

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